N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and an isothiazole ring, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The presence of the methoxyphenyl and phenyl groups could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . For instance, some thiazole derivatives have been found to have anticancer properties, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds, such as thiazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 3-phenylisothiazole-5-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide
- N-(4-methoxybenzyl)-3-phenylpropylamine
- 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide stands out due to its unique isothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)12-19-18(21)17-11-16(20-23-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXYAGEQQUXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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